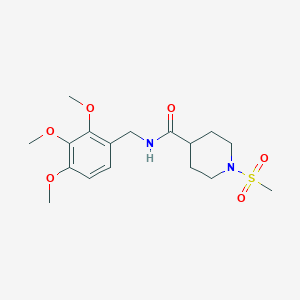
2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Future Directions
There are many potential future directions for research on 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone. One direction could be to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, it could be studied in combination with other drugs to determine if it has synergistic effects. Finally, it could be studied in clinical trials to determine its efficacy and safety in humans.
Synthesis Methods
The synthesis of 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone involves the reaction of 2-methyl-4(3H)-pyrimidinone with sec-butylthiol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid. The resulting compound can then be purified using various methods, such as recrystallization or chromatography.
Scientific Research Applications
2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has been studied for its potential as a therapeutic agent in various scientific research applications. For example, it has been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential treatment for inflammation and autoimmune diseases due to its anti-inflammatory properties.
properties
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-6(2)14-9-10-7(12)5-8(13)11(9)3/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKLTIDZDOPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B6086536.png)
![1-methyl-5-[2-(4(1H)-quinolinylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086541.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)
![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6086608.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6086613.png)
![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)
